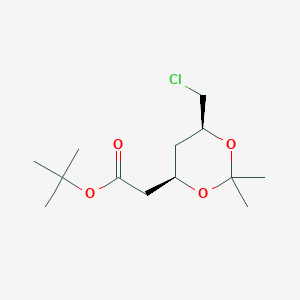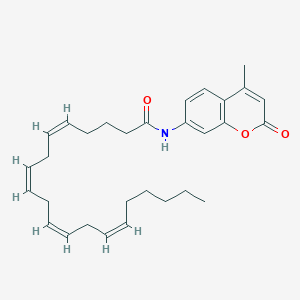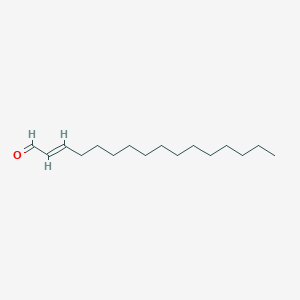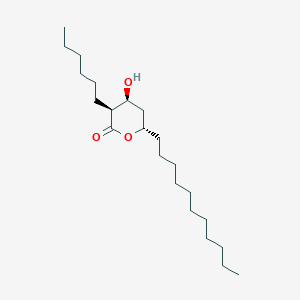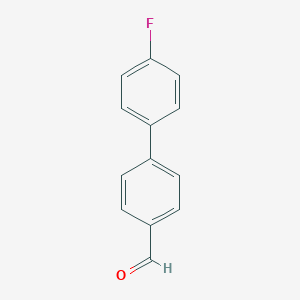
4'-氟联苯-4-甲醛
概述
描述
Synthesis Analysis
The synthesis of compounds related to 4'-Fluorobiphenyl-4-carbaldehyde often involves multi-step chemical processes that can include the use of cross-coupling reactions such as Suzuki-Miyaura reactions. These methods enable the introduction of fluorine atoms and various substituents into the biphenyl framework, providing access to a wide range of derivatives with tailored properties (Ali et al., 2013).
Molecular Structure Analysis
The molecular structure of 4'-Fluorobiphenyl-4-carbaldehyde and its derivatives has been characterized using various analytical techniques, including X-ray diffraction and spectroscopic methods. These studies reveal the compound's planar structure, molecular conformations, and the influence of the fluorine atom on the electronic distribution within the molecule. For example, studies on similar structures have shown that the presence of a fluorine atom can significantly affect the molecule's electronic properties and reactivity (Banu et al., 2010).
Chemical Reactions and Properties
4'-Fluorobiphenyl-4-carbaldehyde participates in various chemical reactions that are crucial for synthesizing complex organic molecules. Its aldehyde group makes it a versatile precursor for nucleophilic addition reactions, condensation reactions, and the formation of heterocyclic compounds. These reactions are essential for developing new materials and bioactive molecules (Borisov et al., 2019).
科学研究应用
-
4’-Fluorobiphenyl-4-carboxylic acid : This compound, which can be derived from 4’-Fluorobiphenyl-4-carbaldehyde, is used in the field of chemical synthesis . It’s a product of Thermo Scientific Chemicals and is used for various applications in the lab . The product has a melting point of 243°C to 244°C and a molecular weight of 215.20 g/mol .
-
Synthesis of New Flurbiprofen Derivatives : 4’-Fluorobiphenyl-4-carbaldehyde is used in the synthesis of new Flurbiprofen derivatives . The process involves the reduction of 2-fluorobiphenyl-4-carboxaldehyde with NaBH4, followed by treatment with 48% hydrogen bromide and then with potassium cyanide . The cyano group is then hydrolyzed to afford the biphenylacetic acid .
-
H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile : This process involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile . The most remarkable features of this method are metal-free, cost-effective, atom efficiency with excellent yield (98–99%) . This process will serve as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .
-
Synthesis of Pyrazole Derivatives : Pyrazole-3(4)-carbaldehyde, which can be derived from 4’-Fluorobiphenyl-4-carbaldehyde, is used in the synthesis of various pyrazole derivatives . Pyrazoles and its derivatives own a wide range of biological activities like Antibacterial, Analgesic, Antioxidant etc . The main intention of this review is to run an overview of diverse pharmacological activities of pyrazole moiety especially antimicrobial, anti-inflammatory, antioxidant, analgesic, Hypoglycemic, anticancer and enzyme inhibitory effects .
-
Synthesis of Furopyrazoles : Furopyrazoles, which can be synthesized from pyrazole derivatives, have various biological and pharmacological properties such as antiallergic effects, anticancer, antibacterial, antifungal, antimicrobial, and anti-leukemia activities, high affinity to CB 2 receptors, high σ 1 receptor affinity and antioxidant activities . This diversity in the biological field has attracted the attention of many researchers to study their synthetic methods and biological activities .
-
Biosensors : 4-Pyridinecarboxaldehyde, which can be synthesized from 4’-Fluorobiphenyl-4-carbaldehyde, has found various applications in the field of biochemistry and biosensing . In a recent study, a new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly(epichlorohydrin), resulting in a polymer film with aldehyde groups . The aldehyde groups on the surface of the polymer film enable direct immobilization of antibodies through covalent bonding with their amino groups . This approach allows for the efficient and stable attachment of antibodies onto the polymer film, making it suitable for biosensing applications .
属性
IUPAC Name |
4-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMXCNFUJPLQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362625 | |
| Record name | 4'-Fluorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluorobiphenyl-4-carbaldehyde | |
CAS RN |
60992-98-5 | |
| Record name | 4'-Fluorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)



![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)


